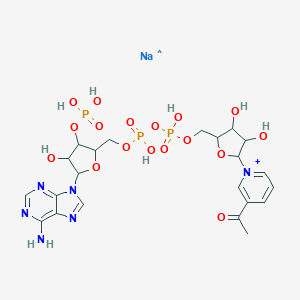

3-ACETYLPYRIDINE ADENINE DINUCLEOTIDE PHOSPHATE SODIUM SALT

Beschreibung

3-Acetylpyridine Adenine Dinucleotide Phosphate Sodium Salt (3-AcPyADP·Na) is a synthetic coenzyme analog derived from nicotinamide adenine dinucleotide phosphate (NADP). It is characterized by the substitution of the nicotinamide moiety with a 3-acetylpyridine group. This structural modification alters its redox properties and specificity in enzymatic reactions, particularly those involving dehydrogenases that prefer acetylpyridine derivatives. The compound is widely used in biochemical assays to study enzyme kinetics and redox mechanisms .

Eigenschaften

InChI |

InChI=1S/C22H29N6O17P3.Na/c1-10(29)11-3-2-4-27(5-11)21-16(31)15(30)12(42-21)6-40-47(36,37)45-48(38,39)41-7-13-18(44-46(33,34)35)17(32)22(43-13)28-9-26-14-19(23)24-8-25-20(14)28;/h2-5,8-9,12-13,15-18,21-22,30-32H,6-7H2,1H3,(H5-,23,24,25,33,34,35,36,37,38,39);/p+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDYAZWFKFRMNK-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6NaO17P3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585050 | |

| Record name | PUBCHEM_16218843 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-67-4 | |

| Record name | PUBCHEM_16218843 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylpyridine adenine dinucleotide phosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

NAD Glycohydrolase-Mediated Transglycosylation

NAD glycohydrolase cleaves the glycosidic bond between nicotinamide and the ribose moiety in NADP+, generating an intermediate that reacts with 3-acetylpyridine. The reaction occurs in a phosphate buffer (pH 7.4) at 37°C, with a reported yield of 68–72% after purification. Key advantages include retention of stereochemical integrity and minimal byproduct formation.

Dehydrogenase-Catalyzed Exchange

Specific dehydrogenases, such as glutamate dehydrogenase, facilitate the replacement of nicotinamide with 3-acetylpyridine in the presence of excess substrate. This method requires anaerobic conditions to prevent oxidation of the reduced coenzyme form (3-AcPyADPH). Reaction efficiency depends on enzyme concentration, with a kcat/Km ratio of 4.2 × 10³ M⁻¹s⁻¹ observed for optimized systems.

Chemical Synthesis Pathways

Chemical methods offer scalability and flexibility, though they require stringent control over reaction parameters to avoid degradation.

Direct Substitution via Nucleophilic Attack

The nicotinamide group in NADP+ is displaced by 3-acetylpyridine under alkaline conditions (pH 10–12). The reaction proceeds via nucleophilic attack at the C1' position of the ribose ring, facilitated by ammonium hydroxide. Yields range from 50–55%, with impurities including unreacted NADP+ and hydrolyzed adenine.

Reaction Conditions :

-

Temperature: 25–30°C

-

Solvent: 50% aqueous ethanol

-

Duration: 24–48 hours

Phosphoramidite Coupling

This modern approach involves synthesizing the 3-acetylpyridine riboside phosphoramidite and coupling it to adenosine diphosphate (ADP) using tetrazole as an activator. The method achieves 85–90% coupling efficiency but requires anhydrous conditions and inert gas protection.

Purification and Characterization

Post-synthesis purification is critical to isolate 3-AcPyADP·Na from reaction byproducts.

Ion-Pair Chromatography

Reverse-phase HPLC with C18 columns and 0.1 M phosphate buffer (pH 6.0) separates the target compound from residual NADP+ and acetylpyridine derivatives. A typical chromatogram shows a retention time of 12.3 minutes for 3-AcPyADP·Na, with >95% purity achievable.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and environmental sustainability.

Continuous-Flow Reactor Systems

Continuous-flow systems reduce reaction times from days to hours by maintaining optimal temperature and pH. A pilot-scale study reported a 40% reduction in solvent use and a 92% yield when using immobilized NAD glycohydrolase.

Waste Management

Byproducts like nicotinamide and adenine are recovered via ion-exchange resins and repurposed for other syntheses, aligning with green chemistry principles.

Comparative Analysis of Methods

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Yield | 68–72% | 50–90% |

| Purity | >95% | 85–92% |

| Scalability | Moderate | High |

| Environmental Impact | Low | Moderate |

| Cost | High | Low |

Enzymatic methods excel in purity but face scalability challenges, whereas chemical routes offer cost advantages at the expense of higher solvent use .

Analyse Chemischer Reaktionen

Types of Reactions: Otilonium bromide undergoes various chemical reactions, including substitution and complexation reactions. It is known to interact with calcium channels and muscarinic receptors, which are crucial for its pharmacological effects .

Common Reagents and Conditions: The synthesis of otilonium bromide involves reagents such as chloroformate, p-aminobenzoic acid, diethylaminoethyl chloride, and bromomethane. The reactions typically occur under controlled conditions to ensure high yield and purity .

Major Products: The primary product of these reactions is otilonium bromide itself.

Wissenschaftliche Forschungsanwendungen

Enzyme Assays

3-APAD is frequently used in enzyme assays, particularly those involving aldose reductase. In a study, 3-APAD was shown to be reduced by benzyl alcohol in the presence of aldose reductase, which catalyzed the reaction effectively. The fluorescence produced from this reaction enabled the development of a highly sensitive assay for measuring enzyme activity, extending the detection limit significantly compared to traditional methods .

Metabolic Studies

This compound acts as a coenzyme in various metabolic pathways, similar to NADP+. Its role in redox reactions makes it essential for studying metabolic processes in organisms. For instance, 3-APAD has been utilized in research focusing on the metabolic parameters of Plasmodium falciparum, aiding in the discovery of transmission-blocking antimalarials .

Drug Development

3-APAD's ability to mimic NADP+ allows it to be used in drug development studies, particularly for identifying inhibitors of enzymes involved in metabolic pathways. Its interaction with aldose reductase has been characterized, revealing potential for developing high-affinity inhibitors that could have therapeutic implications for conditions like diabetic complications .

Case Study 1: Aldose Reductase Inhibition

In a detailed study, researchers characterized the inhibition of aldose reductase by various compounds using 3-APAD as a substrate. The findings demonstrated that certain inhibitors showed noncompetitive inhibition with 3-APAD, providing insights into their mechanisms and potential therapeutic applications .

Case Study 2: Metabolic Profiling in Malaria Research

Another significant application of 3-APAD was seen in malaria research where it facilitated the understanding of metabolic dynamics within Plasmodium falciparum. This research highlighted how 3-APAD could be used to evaluate drug interactions and efficacy against malaria parasites .

Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Enzyme Assays | Used to measure aldose reductase activity | Enhanced sensitivity and accuracy in detecting enzyme activity |

| Metabolic Studies | Investigates metabolic pathways involving Plasmodium falciparum | Aids in drug discovery for malaria elimination |

| Drug Development | Identifies potential enzyme inhibitors | High-affinity inhibitors with therapeutic implications identified |

Wirkmechanismus

Otilonium bromide exerts its effects by blocking voltage-dependent calcium channels, which leads to the relaxation of gastrointestinal smooth muscles. It also binds to muscarinic and tachykinin receptors, further contributing to its antispasmodic properties. These interactions prevent excessive bowel contractions and reduce abdominal pain .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- CAS Number : 102029-93-6 (disodium salt, reduced form) and 102029-67-4 (oxidized form) .

- Molecular Formula : Presumed to be similar to NADP derivatives (e.g., C21H27N7NaO17P3 for oxidized form) based on structural analogs .

- Purity : Available at ≥92% (oxidized) and ≥95% (reduced) purity grades .

- Storage : Typically stored at −20°C to maintain stability .

Comparison with Similar Compounds

Structural and Functional Differences

| Compound | Key Structural Feature | Redox State | Primary Application |

|---|---|---|---|

| 3-AcPyADP·Na | 3-Acetylpyridine substitution | Oxidized | Dehydrogenase assays, redox studies |

| β-NADP Sodium Salt | Nicotinamide group | Oxidized | Electron transport, biosynthetic pathways |

| β-NADPH Tetrasodium Salt | Reduced nicotinamide + additional phosphate | Reduced | Anabolic reactions, antioxidant systems |

| Thionicotinamide ADP Sodium Salt | Thionicotinamide substitution | Oxidized | Alternative redox cofactor in specific enzymes |

| Adenosine-5'-triphosphate (ATP) | Triphosphate chain | N/A | Cellular energy transfer, signaling |

Key Insights :

Molecular and Commercial Comparison

| Compound | Molecular Weight (g/mol) | Price Range (25 mg) | Storage Conditions |

|---|---|---|---|

| 3-AcPyADP·Na (oxidized) | ~830 (estimated) | €266–€1,478 | −20°C |

| 3-AcPyADP·Na (reduced) | ~833 | €282–€1,478 | −20°C |

| β-NADP Sodium Salt | 833.35 | Not listed | −20°C |

| β-NADPH Tetrasodium Salt | 877.34 | Not listed | −20°C |

| ATP Disodium Salt | 551.14 | $480–$1,230 | −20°C |

Sources :

- Pricing for 3-AcPyADP·Na varies significantly by vendor and purity, with reduced forms generally costing more .

- ATP’s lower molecular weight reflects its simpler phosphate chain structure .

Critical Analysis of Evidence

- Contradictions: CAS numbers for 3-AcPyADP·Na differ between (102029-93-6) and 23 (102029-67-4), likely indicating oxidized vs. reduced forms or vendor-specific nomenclature.

Biologische Aktivität

3-Acetylpyridine adenine dinucleotide phosphate sodium salt (APAD) is an important coenzyme and a structural analog of nicotinamide adenine dinucleotide phosphate (NADP+). This compound plays a significant role in various biological processes, primarily as an electron carrier in redox reactions. Its unique properties and biological activities make it a subject of interest in biochemical research.

- Chemical Formula : CHNOPNa

- Molecular Weight : 764.4 g/mol

- CAS Number : 102029-67-4

- Physical Appearance : Light yellow powder, hygroscopic in nature .

APAD functions primarily as a cofactor in enzymatic reactions, facilitating oxidation-reduction processes. It participates in several metabolic pathways, including:

- Pentose Phosphate Pathway : Essential for nucleotide and nucleic acid synthesis.

- Fatty Acid Synthesis : Involved in the biosynthesis of fatty acids.

- Nucleotide Biosynthesis : Plays a crucial role in the synthesis of nucleotides, which are vital for DNA and RNA production.

The compound can act as both an electron donor and acceptor, thereby influencing various metabolic pathways .

Enzymatic Reactions

APAD has been shown to catalyze several key enzymatic reactions:

- Aldose Reductase Activity : APAD can be reduced by aldose reductase, which is significant for developing sensitive assays for this enzyme. The reduction reaction shows a higher catalytic efficiency compared to NADP+, with a kcat/Km ratio sevenfold greater at pH 7.5 .

- Role as an Electron Carrier : In various biochemical assays, APAD serves as an effective electron carrier, enhancing the sensitivity and accuracy of enzyme activity measurements .

Case Studies

- Fluorometric Assay Development : A study demonstrated that APAD could be used to create a fluorometric assay for aldose reductase that improves detection limits by a factor of 100 compared to traditional methods. This assay allows for more accurate determination of inhibitor affinities, which is crucial in drug development .

- Inhibition Studies : Research indicated that APAD could be utilized to study enzyme inhibition kinetics. For instance, the compound was shown to have noncompetitive inhibition characteristics with certain aldose reductase inhibitors, providing insights into potential therapeutic applications for conditions like diabetes .

Comparative Analysis with NADP+

| Property | This compound | NADP+ |

|---|---|---|

| Molecular Weight | 764.4 g/mol | 743.4 g/mol |

| Role | Electron carrier in redox reactions | Electron carrier in redox reactions |

| Enzyme Affinity | Higher kcat/Km ratio with aldose reductase | Standard enzyme kinetics |

| Application | Sensitive assays for enzyme activity | General metabolic processes |

Q & A

Basic Research Questions

Q. How can researchers synthesize and structurally characterize 3-acetylpyridine adenine dinucleotide phosphate sodium salt?

- Methodological Approach : Synthesis typically involves enzymatic or chemical modification of NADPH, replacing the nicotinamide moiety with 3-acetylpyridine. Structural verification requires nuclear magnetic resonance (NMR) spectroscopy for proton and phosphorus environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation (CHNNaOP, MW: 833.35), and UV-Vis spectroscopy to confirm absorbance maxima (e.g., 340 nm for reduced forms) . Purity assessment via HPLC with ion-pairing chromatography (C18 columns, 0.1 M phosphate buffer, pH 6.0) is critical to isolate the compound from NADPH analogs .

Q. What quantitative methods are suitable for measuring this compound in enzymatic assays?

- Methodological Approach :

- Enzymatic Cycling Assays : Couple the compound with dehydrogenases (e.g., glutamate dehydrogenase) and monitor NADPH formation via absorbance at 340 nm. Standardize using extinction coefficients (ε = 6.22 mMcm at 340 nm for reduced forms) .

- Dye-Binding Assays : Bradford or Lowry methods can quantify protein-bound coenzymes in reaction mixtures. Precipitate proteins with trichloroacetic acid (TCA) before measurement to avoid interference .

Q. How does the structure of this compound differ from NADPH, and what functional implications arise?

- Structural Analysis : The 3-acetylpyridine group replaces the nicotinamide ring in NADPH, altering redox potential (E°' ≈ -0.29 V vs. -0.32 V for NADPH). This modification reduces binding affinity for NADPH-dependent enzymes like glutathione reductase, making it useful for probing enzyme specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzyme activity measurements when using this compound as a coenzyme?

- Troubleshooting Strategy :

- Purity Validation : Contaminants (e.g., residual NADPH) may skew results. Use HPLC to confirm purity (>95%) and quantify degradation products (e.g., oxidized forms) .

- Buffer Compatibility : Test phosphate vs. Tris buffers; phosphate may chelate metal cofactors (e.g., Mg), altering enzyme kinetics. Adjust ionic strength (50–200 mM) to stabilize protein-coenzyme interactions .

- Redox State Control : Ensure the compound is fully reduced (APADH) using dithiothreitol (DTT) and validate via UV-Vis spectra (absorbance ratio A/A > 2.0) .

Q. What experimental strategies optimize the stability of this compound under varying storage and reaction conditions?

- Stability Protocols :

- Storage : Lyophilized powder stored at -20°C in anhydrous conditions retains stability >2 years. Avoid freeze-thaw cycles for solutions; aliquot and store at -80°C for long-term use .

- Thermal Stability : Degrades above 25°C (t < 24 hrs at 37°C). Use pre-chilled buffers and minimize exposure to light during kinetic assays .

- pH Effects : Stable at pH 7.0–8.5; acidic conditions (pH < 6.0) accelerate hydrolysis of the phosphate backbone. Use HEPES or Tris buffers for pH control .

Q. How does this compound interact with non-canonical enzymes, and what mechanistic insights can be derived?

- Experimental Design :

- Kinetic Profiling : Compare k and K values with NADPH in enzymes like cytochrome P450 oxidoreductase. Lower K values suggest tighter binding despite structural differences .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to identify hydrogen-bonding interactions with the 3-acetylpyridine group. Mutagenesis studies (e.g., Asp/His residues) can validate binding motifs .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting reports on the redox efficiency of this compound across enzyme families?

- Critical Analysis :

- Enzyme-Specific Effects : The coenzyme’s efficacy varies by enzyme class. For example, it shows 60% activity in lactate dehydrogenase vs. <10% in malate dehydrogenase due to steric hindrance from the acetyl group. Cross-reference structural databases (PDB) to correlate active-site topology with activity .

- Assay Conditions : Discrepancies may arise from differences in temperature (25°C vs. 37°C) or cofactor concentrations. Normalize data to NADPH controls and report molar ratios (e.g., 1:1 enzyme:coenzyme) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.